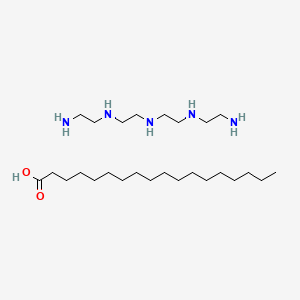
Einecs 261-230-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 261-230-7, also known as 2,4,6-trinitrotoluene (TNT), is a chemical compound that has been widely used in various applications, particularly in the field of explosives. It is a yellow, odorless solid that is highly explosive and has been used extensively in military and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene. The process typically occurs in three stages:
Mononitration: Toluene is nitrated using a mixture of nitric acid and sulfuric acid to produce mononitrotoluene.
Dinitration: The mononitrotoluene is further nitrated to produce dinitrotoluene.
Trinitration: Finally, the dinitrotoluene undergoes a third nitration to produce 2,4,6-trinitrotoluene.
The reaction conditions involve maintaining specific temperatures and using concentrated acids to ensure the complete nitration of toluene.
Industrial Production Methods
In industrial settings, the production of 2,4,6-trinitrotoluene is carried out in large-scale nitration plants. The process involves the continuous flow of toluene and nitrating agents through reactors, with careful control of temperature and reaction time to maximize yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:
Oxidation: TNT can be oxidized to produce various oxidation products.
Reduction: Reduction of TNT can lead to the formation of aminodinitrotoluenes and other reduced products.
Substitution: TNT can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as iron and hydrochloric acid are often used.
Substitution: Nucleophiles like hydroxide ions can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various nitro and amino derivatives of toluene, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,6-trinitrotoluene has been extensively studied for its applications in various fields:
Chemistry: TNT is used as a standard explosive in chemical research to study explosive reactions and kinetics.
Biology: Research has been conducted on the environmental impact of TNT and its degradation products on biological systems.
Medicine: While not directly used in medicine, studies on TNT’s toxicology have provided insights into its effects on human health.
Industry: TNT is a key component in the manufacture of explosives for mining, construction, and military applications.
Mechanism of Action
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release large amounts of energy. The decomposition involves the breaking of nitrogen-oxygen bonds, leading to the formation of gases such as nitrogen, carbon monoxide, and carbon dioxide. This rapid gas formation results in a high-pressure explosion.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dinitrotoluene (DNT)
- 2,6-dinitrotoluene (DNT)
- 1,3,5-trinitrobenzene (TNB)
Uniqueness
Compared to other nitroaromatic compounds, 2,4,6-trinitrotoluene is unique due to its stability and ease of handling, making it a preferred choice for military and industrial explosives. Its explosive power and relatively low sensitivity to shock and friction also contribute to its widespread use.
Properties
CAS No. |
58379-33-2 |
|---|---|
Molecular Formula |
C26H59N5O2 |
Molecular Weight |
473.8 g/mol |
IUPAC Name |
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C8H23N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;9-1-3-11-5-7-13-8-6-12-4-2-10/h2-17H2,1H3,(H,19,20);11-13H,1-10H2 |
InChI Key |
CDCSRZWJRXOXLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(CNCCNCCNCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















